3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile is a complex organic compound characterized by its unique pentacyclic ring system. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile typically involves multiple steps, starting from readily accessible precursors. One common synthetic route involves the use of 1-(2-bromoacetyl)-β-carboline, which undergoes a series of reactions including cyclization and functional group transformations to yield the final product . The reaction conditions often include the use of strong bases, solvents like DMSO, and microwave irradiation to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like DMSO and acetonitrile. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its unique structure and biological activity make it a potential candidate for drug development, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s antimicrobial properties are believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis . Additionally, its unique structure allows it to interact with DNA and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7,9,12b-Triazabenzo[a]aceanthrylen-8-one: This compound shares a similar pentacyclic ring system and exhibits antimicrobial properties.
Benz[j]aceanthrylene, 3-methyl-: Another related compound with a similar core structure but different functional groups.
Uniqueness
3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields of science and industry further highlight its significance.
Properties
Molecular Formula |
C19H9N5S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-methyl-13-thia-1,9,11-triazapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2(7),3,5,8(20),9,11,14(19),15,17-nonaene-16,17-dicarbonitrile |
InChI |
InChI=1S/C19H9N5S/c1-10-2-3-14-13(4-10)17-18-19(23-9-22-17)25-16-6-12(8-21)11(7-20)5-15(16)24(14)18/h2-6,9H,1H3 |
InChI Key |
PHUFWLFLKBXDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C4=C(C=C(C(=C4)C#N)C#N)SC5=NC=NC2=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.